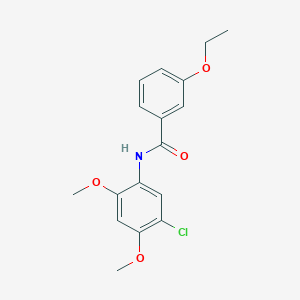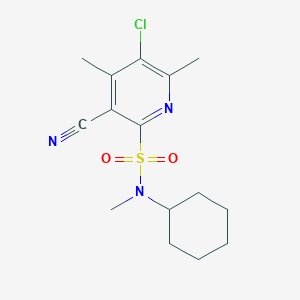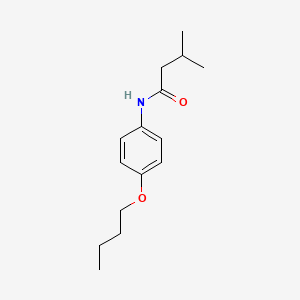![molecular formula C17H14N2O8 B4769601 dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate](/img/structure/B4769601.png)
dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate
Overview
Description
Dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate, also known as DMFAI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMFAI is a derivative of isophthalic acid and has a molecular formula of C17H14N2O8.
Scientific Research Applications
Dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate has been found to have potential applications in various research fields, including cancer research, drug discovery, and material science. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. This compound has also been used as a building block in the synthesis of various materials, including fluorescent polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate involves the inhibition of various enzymes and proteins in the cell, leading to the induction of apoptosis and cell death. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of pro-apoptotic proteins such as Bax and Bad.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and antimicrobial properties. This compound has also been found to have low toxicity in vitro, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate in lab experiments include its simplicity of synthesis, low toxicity, and potential applications in various research fields. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for research on dimethyl 5-{[3-(5-nitro-2-furyl)acryloyl]amino}isophthalate, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved properties and the investigation of their potential applications in various research fields are also potential future directions.
Properties
IUPAC Name |
dimethyl 5-[[(Z)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-25-16(21)10-7-11(17(22)26-2)9-12(8-10)18-14(20)5-3-13-4-6-15(27-13)19(23)24/h3-9H,1-2H3,(H,18,20)/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCFLJEDLDAPU-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C\C2=CC=C(O2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(cyclododecylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4769523.png)
![6-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4769530.png)
![4-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4769531.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperidinecarboxamide](/img/structure/B4769532.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4769534.png)
![2-(4-chlorophenoxy)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4769541.png)


![N-allyl-2-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4769567.png)
![N-allyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4769576.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4769592.png)
![3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4769606.png)
